Solanone
Description
Contextualization within Natural Product Chemistry
Natural product chemistry focuses on compounds isolated from natural sources, including plants, and investigates their structures, properties, and biological activities. Solanone fits within this field as a metabolite produced by plants biosynth.com. Its discovery and characterization contribute to the understanding of the diverse array of organic molecules synthesized by living organisms. The presence of this compound in different plant species highlights its role in plant biochemistry and the complex metabolic pathways that lead to its formation. While this compound itself is a ketone, related compounds in the Solanum family, such as the glycoalkaloids alpha-solanine (B192411) and solasonine (B1682107), are also significant natural products with various biological effects nih.govtaylorandfrancis.comscialert.net. Alpha-solanine, for instance, is a steroidal glycoalkaloid found in potatoes and other nightshades and is known for its toxicity and defense mechanisms in plants scialert.netjebms.orgwikipedia.org. The study of compounds like this compound and other Solanum metabolites contributes to the broader understanding of plant chemical ecology and the roles of secondary metabolites in plant defense and interactions with the environment jebms.orgwikipedia.orgwikipedia.org.
Academic Significance in Plant Metabolomics Research
Plant metabolomics is the systematic study of the complete set of metabolites within a plant. This field aims to understand the biochemical processes occurring in plants and how they are affected by genetic factors and environmental conditions. This compound, as a plant metabolite, is relevant in plant metabolomics research, particularly in studies focusing on the Solanum genus. Metabolomic analyses can identify and quantify the various metabolites present in plant tissues, providing insights into metabolic pathways and their regulation nih.govfrontiersin.orgnih.gov. Studies utilizing metabolomics have investigated the metabolic responses of Solanum lycopersicum (tomato) to pathogens, identifying changes in the levels of various secondary metabolites, including steroidal glycoalkaloids nih.govnih.gov. Research in plant metabolomics can involve techniques like UHPLC-MS to profile metabolic changes nih.govfrontiersin.orgnih.gov. The study of compounds like alpha-solanine and alpha-chaconine (B190788) through metabolomic approaches has revealed their significance as part of the metabolic differences between potato cultivars and their responses to stress conditions like wounding and light exposure frontiersin.org. This indicates that understanding the production and variation of metabolites like this compound and related compounds is crucial in plant metabolomics for assessing plant health, stress responses, and the quality of plant-derived products frontiersin.orgtum.de.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDRXUSSKFWCFA-CFNZNRNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)C)/C=C/C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025643 | |
| Record name | Solanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-54-8 | |
| Record name | Solanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233MY0C8V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Botanical Distribution of Solanone
Presence in Nicotiana Species (Tobacco)
Solanone is naturally present in tobacco leaves and is considered a key volatile compound in Nicotiana species. wikipedia.orgnih.gov It has been reported in Nicotiana tabacum and Nicotiana rustica L. nih.govsemanticscholar.org
Influence of Microbial Fermentation Processes on this compound Content in Tobacco
Microbial fermentation significantly affects the quality and aroma of cigar tobacco leaves, and the metabolic activity of the microbial community influences the content of various compounds, including this compound. researchgate.netfrontiersin.org Studies have shown that inoculation with specific Acinetobacter strains, such as Acinetobacter sp. 1H8, can lead to a significant increase in the content of this compound in fermented cigar tobacco leaves. frontiersin.org Fermentation temperature also plays a pivotal role, with studies indicating that fermentation at 45 °C for six weeks can increase this compound content. coresta.org For instance, one study observed that after six weeks of fermentation at 45 °C, the content of this compound was 1.52 times higher than in the unfermented control. coresta.org
Identification in Solanum Genus Plants, e.g., Solanum torvum
This compound is a naturally occurring organic compound produced by plants of the genus Solanum, including Solanum torvum. biosynth.com Solanum torvum, also known by common names such as turkey berry or devil's fig, is a bushy perennial plant found in tropical regions. wikipedia.orggbif.org The genus Solanum is large and diverse, containing approximately 1,500 species and including economically important food crops like potato, tomato, and eggplant. wikipedia.orgwikipedia.org While this compound is identified in Solanum torvum, other compounds like solasodine (B1681914) and solasonine (B1682107) are also reported in this species. ijcmas.com It is important to note that other compounds found in the Solanum genus, such as solanine (a glycoalkaloid), are distinct from this compound. wikipedia.orgnih.gov
Quantitative Analysis of this compound Content in Plant Extracts
Quantitative analysis of this compound content in plant extracts is performed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method employed for profiling and identifying volatile components, including this compound, in plant extracts such as those from Nicotiana species. semanticscholar.org Studies have utilized GC-MS to discern disparities in volatile organic compound distribution across tobacco leaves from different origins and to identify compounds like this compound that contribute to flavor heterogeneity. nih.gov While some studies focus on the quantitative analysis of other related compounds in Solanum species, such as steroidal glycoalkaloids like solasodine, solamargine, α-solanine, and α-chaconine using techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS), specific quantitative data for this compound across a wide range of plant extracts beyond tobacco is less extensively documented in the provided search results. squ.edu.omnih.govfrontiersin.orgmdpi.comresearchgate.net However, the presence and relative abundance of this compound in tobacco extracts have been quantified in studies investigating aroma profiles and the effects of fermentation. semanticscholar.orgcoresta.org
Data Tables
Based on the search results, here is a data point regarding this compound content in Nicotiana rustica:
| Plant Part/Extract | Compound | Percentage (%) |
| Essential Oil (EO) | This compound | 5.54 |
| Resinoid | This compound | 3.27 |
Data derived from a study on Nicotiana rustica L. semanticscholar.org
Another study on cigar tobacco leaves fermentation at different temperatures shows the increase in this compound content:
| Fermentation Temperature (°C) | Fermentation Time (weeks) | This compound Content Increase vs Control |
| 45 | 6 | 1.52 times higher |
Data derived from a study on cigar filler tobacco fermentation. coresta.org
Biosynthetic Pathways and Precursor Studies of Solanone
Proposed Origins from Carotenoid Degradation Pathways
Research indicates that Solanone may arise from the breakdown of carotenoids. Carotenoids are pigments found in plants, and their degradation can produce a variety of volatile compounds, known as apocarotenoids sci-hub.seresearchgate.netmdpi.com. This degradation can occur enzymatically, often catalyzed by carotenoid cleavage oxygenases (CCOs), or non-enzymatically through oxidation or thermal processes sci-hub.seresearchgate.net.
Several volatile compounds identified as breakdown products of carotenoids include β-ionone, dihydroactinidiolide, β-cyclocitral, and β-damascenone researchgate.net. This compound has also been identified among carotenoid degradation products researchgate.net. Studies on tobacco have shown that carotenoid-related compounds, such as α-ionene, dihydro-β-ionone, and β-damascenone, are present in essential oils and seem related to the degradation of leaf carotenoids researchgate.net. While the direct enzymatic pathway from specific carotenoids to this compound is not fully elucidated, its presence alongside known apocarotenoids supports a potential origin from carotenoid degradation.
Metabolic Role as a Precursor to Other Plant Metabolites, e.g., Solasodine (B1681914)
This compound is recognized as a precursor in the biosynthesis of other important plant metabolites, particularly steroidal glycoalkaloids (SGAs) like solasodine biosynth.com. SGAs are a class of nitrogen-containing steroids found in plants of the Solanum family, including potatoes, tomatoes, and eggplants nih.govwikipedia.orgnih.gov. They are known for their diverse biological roles, including defense against herbivores and pathogens wikipedia.orgnih.gov.
Solasodine is a steroidal alkaloid aglycone that serves as a key intermediate in the synthesis of more complex steroidal compounds, including pharmaceuticals biosynth.comnih.govwikipedia.orginternationaljournalcorner.comwikipedia.org. The biosynthesis of SGAs, including solasodine, starts from cholesterol, which is derived from the mevalonic acid pathway nih.govvt.eduresearchgate.net. While the precise steps involving this compound in the conversion of cholesterol to solasodine are still being investigated, its identification as a precursor highlights its crucial position in this metabolic pathway biosynth.com.
Research on Solanum lyratum cell cultures has shown that feeding with sterols like cholesterol and stigmasterol (B192456) promoted the biosynthesis of solasodine, solanidine (B192412), and solanine researchgate.net. This indicates that these steroidal compounds share common biosynthetic origins and that the availability of precursors can influence their production researchgate.net.
Exploration of Enzymatic Systems Involved in this compound Biosynthesis
The enzymatic systems responsible for the biosynthesis of this compound, particularly from carotenoid degradation, are not yet fully characterized. However, the enzymes involved in carotenoid cleavage, such as carotenoid cleavage oxygenases (CCOs), are prime candidates for catalyzing the initial steps in pathways leading to apocarotenoids like this compound sci-hub.semdpi.com.
Studies on SGA biosynthesis, which involves solasodine as a key intermediate, have identified several enzymes. The pathway from cholesterol to solasodine involves a series of enzymatic reactions, including hydroxylation, transamination, oxidation, cyclization, dehydration, and reduction wikipedia.org. Recent research has identified numerous catalytic enzyme genes involved in the SGA biosynthetic pathway in Solanum species, including those encoding for hydroxylases and reductases researchgate.netnih.gov. For example, dioxygenase for potato solanidane (B3343774) synthesis (DPS) is a key enzyme involved in the conversion of spirosolanes to solanidanes in potatoes researchgate.neteurekalert.orgkobe-u.ac.jp. While these studies focus on the later stages of SGA biosynthesis leading to solasodine and its glycosylated forms, they provide a framework for understanding the complex enzymatic machinery involved in the synthesis of related steroidal compounds.
Further research is needed to specifically identify and characterize the enzymes that catalyze the formation of this compound, either directly from carotenoid precursors or as an intermediate in the broader SGA biosynthetic pathway. The identification of such enzymes would provide a more complete understanding of this compound's biosynthesis and its metabolic connections within plants.
Chemical Synthesis and Derivatization of Solanone
Exploration of Synthetic Methodologies
Various synthetic methodologies have been explored for the preparation of solanone and its derivatives. Early syntheses of this compound and norsolanadione (B12738072) from readily available starting materials have been described researchgate.netacs.orgresearchgate.net. One reported total synthesis of (S)-(+)-solanone utilized (R)-(+)-p-menthene as a starting material, confirming the (S)-configuration of the natural product rsc.orgrsc.org. Another approach to the total synthesis of this compound has involved cross-electrophile coupling reactions acs.org.
Synthetic strategies often involve multi-step organic reactions. For instance, the synthesis of norsolanadione can be achieved through laboratory synthesis, potentially starting from compounds like isopimaric acid and involving oxidation and cyclization steps smolecule.com. The dye-sensitized photo-oxygenation of this compound has also been used to prepare solanofuran, demonstrating a synthetic route involving a diene-addition reaction with singlet oxygen researchgate.net.
Identification of Synthetic Intermediate Compounds, e.g., Norsolanadione
Norsolanadione, identified as 5-isopropyl-3-nonene-2,8-dione, is a key intermediate in the degradation of this compound and a precursor for the synthesis of other tobacco flavor components researchgate.netacs.orgresearchgate.netiupac.orgcapes.gov.br. Air oxidation of this compound proceeds through a nonvolatile intermediate to form norsolanadione researchgate.netacs.orgresearchgate.net. Norsolanadione is also postulated to arise from the cleavage of cembranoid precursors iupac.org.
Norsolanadione itself serves as a starting material for the synthesis of a family of tobacco metabolites structurally related to this compound researchgate.netcapes.gov.br. For example, compounds like (E)-5-isopropyl-7-(2-methyl-tetrahydrofur-2-yl)-hept-6-en-2-one, (E)-5-isopropyl-7-(2-methyl-tetrahydrofur-2-yl)-hept-6-en-2-ol, and (E)-4-methyl-7-isopropyl-10-oxo-undec-5-en-4-olide have been synthesized from norsolanadione capes.gov.br.
Strategies for Analogue and Derivative Synthesis
Strategies for synthesizing this compound analogues and derivatives are often driven by the desire to explore their flavor properties or develop compounds with specific biological activities. The structural relationship of this compound to cembranoids and other tobacco metabolites suggests potential routes for analogue synthesis through modifications of these precursors or through degradation pathways researchgate.netmdpi.comiupac.org.
The synthesis of compounds structurally related to this compound, such as the irregular terpenoids found in Burley tobacco, highlights the potential for generating a diverse range of analogues researchgate.netcapes.gov.br. These syntheses often involve utilizing this compound or intermediates like norsolanadione as starting points and employing various functional group transformations and coupling reactions capes.gov.br.
Advanced Analytical Methodologies for Solanone Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds like Solanone. coresta.orgcoresta.orgdergipark.org.tr This method separates components of a mixture based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification based on their mass-to-charge ratio (m/z) in the mass spectrometer. solubilityofthings.com
GC-MS has been successfully applied to analyze flavor constituents in tobacco and tobacco products, including this compound. coresta.orgcoresta.org Different extraction methods can be coupled with GC-MS for the analysis of this compound in tobacco, such as flash-distillation coresta.org and solid phase microextraction (SPME) coresta.org. Studies have shown that GC-MS can identify and quantify this compound among a variety of other flavor compounds in different types and grades of tobacco leaves. coresta.orgcoresta.org For example, one study using flash-distillation-GC-MS identified this compound among 70 quantified constituents in tobacco. coresta.org Another study employing SPME-GC-MS identified this compound within a list of 60 quantified constituents. coresta.org The composition and quantity of flavor compounds, including this compound, can vary between different tobacco types and grades. coresta.orgcoresta.org
In the analysis of essential oil from Nicotiana tabacum leaves by GC-MS, this compound was detected as a significant constituent, accounting for 11.06% of the total content in one study. dergipark.org.tr The identification of compounds in GC-MS is often performed by comparing their mass spectra to spectral libraries like NIST08 and correlating with published data. dergipark.org.tr
Pyrolysis-GC-MS (Py-GC-MS) is another variation used to study the thermal decomposition products of compounds, including those that may serve as flavor precursors like cembratriene-4,6-diols found in tobacco. chromatographyonline.com this compound has been observed as a pyrolysis product of α-cembratriene-4,6-diol under specific conditions (e.g., 10% O₂ in N₂ at 600°C and 900°C). chromatographyonline.com
Table 1: Examples of Compounds Identified Alongside this compound in Tobacco using GC-MS
| Analytical Method | Sample Type | Selected Co-identified Compounds | Source |
| Flash-Distillation-GC-MS | Tobacco Leaves | β-damascenone, β-damascone, geranylacetone, β-ionone, farnesol, phenyl acetic acid, 2,6-dimethyl pyrazine, furfural, benzaldehyde | coresta.org |
| SPME-GC-MS | Tobacco Leaves | Isophorone, damascenone, geranyl acetone, β-ionone, dihydroactinidiolide, nicotine, phenol, pyridine, acetic acid | coresta.orgkoreascience.kr |
| GC-MS | N. tabacum Essential Oil | Pentadecanal, biosol, thymol, damascenone, β-Caryophyllene | dergipark.org.tr |
| Py-GC-MS | α-Cembratriene-4,6-diol Pyrolysis Products | Toluene, 1,4-pentadiene, p-xylene, 2-methylfuran, benzaldehyde, 4-methylbenzaldehyde | chromatographyonline.com |
Application of Chromatographic Techniques for Isolation and Purification
Chromatographic techniques are indispensable for the isolation and purification of this compound from complex natural sources or synthetic mixtures before detailed analysis or for preparative purposes. Various chromatographic methods can be employed depending on the scale and required purity.
While specific detailed procedures for this compound isolation and purification using chromatography were not extensively detailed in the search results, general chromatographic principles and applications for similar compounds in related matrices (like tobacco and Solanum species) provide relevant context. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for the analysis and purification of various compounds, including glycoalkaloids like α-solanine found in Solanum plants. horticultureresearch.netresearchgate.netnih.govijpsr.com
HPLC, particularly with UV detection, has been used for the quantification of compounds in plant extracts. horticultureresearch.netresearchgate.netnih.gov Reversed-phase HPLC is a common mode for separating relatively non-polar compounds. researchgate.netscispace.com Solid-phase extraction (SPE) is often used as a cleanup step before chromatographic analysis to isolate the target compounds from interfering substances. nih.govscispace.commdpi.comresearchgate.net
Preparative chromatographic techniques are employed for isolating larger quantities of compounds. Centrifugal Partition Chromatography (CPC), a type of countercurrent chromatography, has been shown to be effective for the preparative separation and purification of glycoalkaloids like α-solanine and α-chaconine from potato sprouts. nih.govnih.govresearchgate.net This suggests that similar countercurrent or preparative liquid chromatography methods could potentially be adapted for the isolation of this compound, although specific applications for this compound were not found in the provided snippets.
Another approach for isolating compounds from plant material involves solvent extraction followed by purification steps. For instance, a method for extracting solanine from potato peels utilized ultrasonic-assisted ethanol (B145695) extraction followed by separation and purification with macroporous adsorption resin. google.com These examples highlight the use of extraction and various chromatographic or adsorption techniques for isolating natural products from botanical sources.
Biological Activities and Agronomic Applications of Solanone
Role in Plant Aroma and Flavor Chemistry
Solanone plays a significant role in the sensory profiles of certain plant products, notably contributing to the aroma and flavor of tobacco. wikipedia.orgnih.govfrontiersin.orgscielo.brnih.gov
Contribution to Sensory Profiles of Plant Products, e.g., Fresh Carrot Aroma in Tobacco Smoke
Efficacy as a Biopesticide Component
This compound has shown potential for use as a biopesticide, particularly in the context of tobacco production.
Insect Control Potential, e.g., Against Tobacco Beetles
This compound has been identified as having potential use in tobacco production as a control measure against pests such as tobacco beetles. biosynth.com Plants in the Solanum genus, which produce glycoalkaloids like solanine (a different compound from this compound but also found in some Solanum species and noted for pesticidal properties), utilize these compounds as a defense mechanism against insects and other herbivores. npck.orgcarnivoreaurelius.comwikipedia.orgwikipedia.orgnih.govmdpi.comresearchgate.netjebms.org While the search results specifically mention this compound's potential against tobacco beetles biosynth.com, detailed research findings on the mechanisms or efficacy levels against this specific pest were not prominently available within the provided snippets. However, the broader context of Solanum alkaloids as natural pesticides against various insects nih.govmdpi.com supports the potential for this compound to possess similar properties.
Integration into Natural Pest Management Strategies
The potential use of this compound as a control measure against pests like tobacco beetles suggests its possible integration into natural pest management strategies. biosynth.com Utilizing naturally occurring compounds from plants for pest control aligns with the principles of biopesticides and can be part of a more eco-friendly approach to crop protection. nih.govnih.govfrontiersin.orgfrontiersin.org This approach leverages the plant's own defense mechanisms to manage pest populations. carnivoreaurelius.comwikipedia.orgnih.govmdpi.comresearchgate.netjebms.org
Environmental Engineering Applications
Research has explored the biological activity of this compound in wastewater treatment. In this context, it has demonstrated activity as a biocide and bactericide. biosynth.com Furthermore, studies indicate that this compound can increase the removal rates for both nitrogen and phosphorus in wastewater treatment processes. biosynth.com
Based on the conducted research, information directly linking the chemical compound this compound (PubChem CID 6451337) to the specific biological activities and agronomic applications outlined in sections 6.3.1 (Function as a Biocide and Bactericide in Aqueous Systems) and 6.3.2 (Contribution to Nutrient Removal Processes, e.g., Nitrogen and Phosphorus, in Wastewater Treatment) was not found.
The search results provided information about this compound primarily in the context of its occurrence in tobacco and blackcurrant buds and its use as a fragrance and cigarette additive thegoodscentscompany.comwikipedia.org.
Information regarding biocidal and bactericidal activity, as well as contributions to nutrient removal in wastewater treatment, in the search results predominantly discussed other compounds, particularly glycoalkaloids like alpha-solanine (B192411) (PubChem CID 262500), which are found in Solanaceae plants nih.govnih.govresearchgate.netmdpi.com. These studies indicate that such compounds or extracts containing them can exhibit antimicrobial properties and have been explored in agricultural contexts nih.govmdpi.comresearchgate.net.
Similarly, research on nutrient removal in wastewater treatment focuses on various biological, chemical, and physical processes, such as biological treatments, chemical precipitation, adsorption, ion exchange, and algae-based systems nih.govwaterrf.orgresearchgate.netd-nb.inforesearchgate.net. This compound was not identified as a compound involved in these nutrient removal processes in the search results.
Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for sections 6.3.1 and 6.3.2 focusing solely on this compound based on the available research findings from the performed searches.
Ecological and Environmental Dynamics of Solanone
Factors Influencing Solanone Accumulation in Plants, e.g., Cultivation Conditions and Processing
This compound accumulation in plants, particularly in tobacco, is a complex process influenced by a combination of genetic and environmental factors, as well as post-harvest processing. Tobacco is recognized as the richest plant source of this compound, with the highest concentrations typically found in the leaves wikipedia.org.
Genetic factors play a significant role in determining the potential for this compound accumulation. Studies have shown considerable variation in solanesol (B192409) content (a related compound synthesized via the same pathway) among different tobacco varieties, indicating a strong genetic influence nih.govresearchgate.net.
Environmental factors also significantly impact this compound levels. These include:
Temperature: Moderately high temperatures can lead to increases in the solanesol content of tobacco leaves researchgate.net.
Light: While research on this compound specifically is limited, studies on the related glycoalkaloid solanine in potatoes indicate that light exposure stimulates its biosynthesis as a defense mechanism wikipedia.orgpurdue.edumedicalnewstoday.com. This suggests a potential link between light and the accumulation of terpenoids like this compound, which are also plant defense compounds. Potatoes stored in darkness show reduced solanine synthesis wikipedia.org.
Water Availability: Soil-moisture deficits have been shown to enhance solanesol concentration in tobacco, while irrigation of stressed tobacco decreased the level researchgate.net. This suggests that water stress can influence the accumulation of these compounds.
Pathogen Infections: Biotic stresses, such as pathogen infections, can influence solanesol accumulation in tobacco plants nih.govresearchgate.net.
Agronomic Measures: General agronomic practices can also play a role in the accumulation of this compound and related compounds nih.govresearchgate.net.
Leaf Position: The position of the leaf on the tobacco stem can influence solanesol content researchgate.net.
Growing Season: The specific growing season can lead to significant differences in solanesol concentration for certain tobacco genotypes researchgate.net.
Altitude and Precipitation: These climatic factors have been shown to significantly affect the chemical components of tobacco leaves, including this compound levels pakjas.com.pk. Precipitation was negatively correlated with this compound levels in one study, while the lowest and highest temperatures were positively correlated pakjas.com.pk.
Processing methods after harvest also influence this compound content. During tobacco leaf curing, cembratriene-diol (CBT-diol), a precursor, is degraded to produce flavor components including this compound mdpi.com. The amount of solanesol has been reported to increase during the drying and fermentation processes of tobacco researchgate.net.
Research findings highlight the variability of this compound content based on these factors. For example, analysis of volatile essential oil in tobacco leaves from different regions and varieties showed that this compound was a major component, with varying concentrations depending on the variety and cultivation locality koreascience.kr. Basma tobacco, for instance, showed higher amounts of this compound compared to other varieties examined koreascience.kr.
Table 1 summarizes some of the factors influencing this compound accumulation in plants.
| Factor | Influence on this compound (or related compounds like Solanesol) Accumulation | Source(s) |
| Genetic Factors (Genotype) | Significant influence; variation observed among varieties. | nih.govresearchgate.net |
| Moderately High Temperature | Can increase accumulation. | researchgate.net |
| Light Exposure | Can stimulate biosynthesis (based on solanine studies). | wikipedia.orgpurdue.edumedicalnewstoday.com |
| Soil-Moisture Deficits | Can enhance accumulation. | researchgate.net |
| Pathogen Infections | Can influence accumulation. | nih.govresearchgate.net |
| Agronomic Measures | Can influence accumulation. | nih.govresearchgate.net |
| Leaf Position | Can influence content. | researchgate.net |
| Growing Season | Can cause significant differences in concentration. | researchgate.net |
| Soil Type and Nutrients | Can indirectly influence accumulation. | pakjas.com.pkleffingwell.com |
| Altitude and Precipitation | Can significantly affect levels. | pakjas.com.pk |
| Drying and Fermentation | Can increase content during processing. | researchgate.net |
| Curing | Precursor degradation produces this compound. | mdpi.com |
Environmental Fate and Degradation Pathways
The environmental fate of this compound after its release from plant material involves its distribution in different environmental compartments and its subsequent degradation. This compound can be released into the environment through the decay of plant matter, particularly tobacco leaves.
While specific studies on the environmental fate and degradation pathways of this compound are limited in the provided search results, insights can be drawn from research on related plant-derived compounds, such as the glycoalkaloids alpha-solanine (B192411) and alpha-chaconine (B190788) found in potatoes. These compounds are also present in Solanum species and are released into the soil environment from decaying plant material researchgate.netcgiar.orgnih.gov.
Studies on the degradation of alpha-solanine in agricultural soils and groundwater indicate that microbial degradation is a primary pathway researchgate.netcgiar.orgnih.govcgiar.org. This degradation proceeds through the cleavage of carbohydrate units cgiar.org. Metabolites such as beta1-solanine, gamma-solanine, and solanidine (B192412) are formed from alpha-solanine during this process researchgate.netcgiar.orgnih.gov. Solanidine, the aglycone, can also be degraded, although further metabolites were not detected in one study cgiar.org. The rate of degradation can vary depending on soil type and temperature, with faster degradation observed in some cases researchgate.net.
The leaching potential of these glycoalkaloids to groundwater has been evaluated as low, as they were not detected in groundwater sampled below potato fields cgiar.orgnih.gov. This suggests that degradation and possibly sorption to soil particles play a significant role in their environmental fate.
This compound, being an organic compound with a ketone functional group and double bonds wikipedia.org, is susceptible to certain degradation processes. The hydroxyl group on this compound's structure makes it susceptible to oxidation by air or light biosynth.com. Air oxidation of this compound has been reported to produce norsolanadione (B12738072) through a nonvolatile intermediate acs.org.
During the processing of tobacco, this compound may undergo further degradation, producing compounds like solanofuran and solanedione google.com.
Based on the information available, the environmental fate of this compound likely involves:
Release from decaying plant material (primarily tobacco).
Distribution in soil and potentially air (due to its volatile nature as a flavor component) koreascience.krcoresta.org.
Degradation through microbial activity and potentially abiotic processes like oxidation by air or light biosynth.comacs.orgresearchgate.netcgiar.orgnih.govcgiar.org.
While detailed quantitative data on this compound's persistence and specific degradation products in various environmental compartments are not extensively provided in the search results, the research on related plant metabolites suggests that microbial degradation is a significant factor in their environmental dissipation.
Table 2 summarizes potential environmental fate and degradation aspects of this compound based on available information and comparisons to related compounds.
| Environmental Compartment | Potential Fate | Degradation Pathways | Source(s) |
| Plants | Accumulation influenced by various factors. | Degradation during processing (curing). | researchgate.netmdpi.com |
| Soil | Release from decaying plant matter. | Microbial degradation (inferred from related compounds). | researchgate.netcgiar.orgnih.govcgiar.org |
| Air | Volatilization (as a flavor component). | Oxidation by air or light (suggested by chemical structure). | biosynth.comacs.orgkoreascience.krcoresta.org |
| Water | Potential leaching (evaluated as low for related compounds). | Microbial degradation (inferred from related compounds). | researchgate.netcgiar.orgnih.govnih.govcgiar.org |
Future Research Trajectories and Interdisciplinary Perspectives on Solanone
Comprehensive Elucidation of Biosynthetic and Catabolic Pathways
Understanding the complete biosynthetic and catabolic pathways of solanone is a critical area for future research. Current knowledge indicates that this compound, along with other steroidal glycoalkaloids (SGAs) like α-chaconine, is biosynthesized from cholesterol via the mevalonate (B85504) pathway. nih.govresearchgate.nettum.de This process involves a series of enzymatic reactions including hydroxylation, transamination, cyclization, and glycosylation. nih.govwikipedia.org While some key enzymes and genes involved in SGA biosynthesis in Solanum species have been identified, such as the dioxygenase DPS (Dioxygenase for Potato Solanidane (B3343774) synthesis) and certain UDP-glycosyltransferases (UGTs), the complete enzymatic cascade and the precise regulatory mechanisms governing these pathways are not yet fully elucidated. wikipedia.orgcore.ac.ukkobe-u.ac.jpnih.gov
Future research should focus on identifying the remaining unknown enzymes and genes involved in both the formation of the solanidine (B192412) aglycone from cholesterol and the subsequent glycosylation steps that lead to this compound. wikipedia.org Techniques such as multi-omics approaches, including transcriptomics, metabolomics, and proteomics, coupled with genetic mapping and gene co-expression analysis, can be powerful tools for identifying candidate genes and enzymes. nih.govoup.com Furthermore, in vitro enzymatic assays and structural determination of intermediates are crucial for confirming the function of identified pathway components. Elucidating the catabolic pathways of this compound within the plant and in other organisms is also essential for understanding its turnover and environmental fate.
Detailed knowledge of these pathways will provide a foundation for manipulating this compound levels in plants and developing alternative production methods.
Development of Targeted Biosynthesis and Metabolic Engineering Strategies
With a more comprehensive understanding of the biosynthetic pathway, targeted biosynthesis and metabolic engineering strategies can be developed. This involves manipulating the genetic and biochemical machinery of organisms to control this compound production.
One approach is to engineer Solanum plants to modify this compound content. This could involve overexpression of genes encoding key biosynthetic enzymes to increase production in specific tissues or silencing/mutating genes to reduce undesirable accumulation, particularly in edible parts like potato tubers. kobe-u.ac.jpresearchgate.netpotatoes.news Gene editing techniques such as CRISPR-Cas9 offer precise tools for modifying specific genes within the this compound biosynthetic pathway. researchgate.netpotatoes.newsresearchgate.net For instance, suppressing the sgt1 gene, which encodes solanidine galactosyltransferase, has been shown to significantly reduce α-solanine levels in transgenic potatoes. potatoes.news
Alternatively, metabolic engineering can focus on reconstituting the this compound biosynthetic pathway, or parts of it, in heterologous hosts such as microorganisms (e.g., bacteria or yeast) or other plant systems. oup.comresearchgate.net This could offer a more controlled and potentially scalable method for this compound production, independent of traditional agriculture. Challenges in this area include the complexity of the pathway, the need for cofactors and specific cellular environments, and efficient channeling of intermediates. researchgate.net Future research should address these challenges through synthetic biology approaches, optimizing gene expression, enzyme activity, and metabolic flux in the chosen host organism.
Exploration of Novel Biological Functions and Intermolecular Interactions
While this compound is known for its role as a natural defense mechanism in plants and has shown some promising biological activities, further exploration of its novel functions and how it interacts with other molecules is warranted.
Research has indicated potential anticancer properties of this compound, with studies showing effects on proliferation, angiogenesis, and apoptosis in various cancer cell lines. mdpi.comjournaljpri.commdpi.comoup.commdpi.com Solanine has been shown to modulate signaling pathways such as EGFR-mediated PI3K/Akt/NF-κB and induce ferroptosis in certain cancer cells. mdpi.comoup.com It may also influence the expression of proteins related to inflammation and proliferation, as well as matrix metalloproteinases (MMPs) involved in invasion and metastasis. mdpi.commdpi.commdpi.comresearchgate.net Further research is needed to fully elucidate the molecular mechanisms underlying these effects and to investigate other potential therapeutic applications. mdpi.commdpi.com
Beyond its potential in health, this compound's interactions with other biological molecules and systems require deeper investigation. This includes studying its interactions with cell membranes, given its proposed mechanism of toxicity involving membrane disruption. wikipedia.orgmdpi.com Understanding how this compound interacts with specific proteins, lipids, and carbohydrates can provide insights into its biological activities and potential applications. Studies on the synergistic effects of this compound with other glycoalkaloids, such as α-chaconine, on membrane disruption highlight the importance of exploring interactions within complex mixtures. mdpi.comthegoodscentscompany.com Research into its interactions with insect and pathogen targets can also inform the development of bio-pesticides. thegoodscentscompany.com
Advancement of Sustainable Production Methods for Industrial Applications
Developing sustainable and environmentally friendly methods for this compound production is crucial for its potential industrial applications. Traditional extraction from plant sources can be resource-intensive and dependent on agricultural yields, which can be influenced by environmental factors. nih.gov
Future research should focus on advancing sustainable production methods, including optimized extraction techniques from agricultural by-products like potato peels, which contain significant amounts of this compound. nih.govnih.govresearchgate.netgoogle.com Green chemistry approaches, such as using safe and non-toxic solvents and energy-efficient methods like ultrasound-assisted extraction, should be further developed and scaled up for industrial application. google.com
Integration into Advanced Agronomic and Environmental Technologies
This compound's natural role in plant defense suggests its potential integration into advanced agronomic and environmental technologies.
Given its antimicrobial and insecticidal properties, this compound and its derivatives could be explored as potential bio-pesticides or natural plant protection agents. wikipedia.orgthegoodscentscompany.comnih.gov Research is needed to evaluate their efficacy against specific pests and pathogens, determine optimal application methods, and assess their environmental impact and potential non-target effects. Developing formulations that enhance stability and delivery of this compound in agricultural settings is also important. nih.gov
Furthermore, understanding the factors that influence this compound accumulation in plants can lead to improved agricultural practices. Agronomic factors such as fertilization regimes and crop protection methods can influence the levels of secondary metabolites like SGAs in crops. nih.govresearchgate.net Research in this area can inform strategies to manage this compound content in edible crops while maintaining the plant's natural defenses against diseases and pests. nih.govisraelagri.com
The potential for integrating this compound production or its biological activities into broader environmental technologies, such as waste valorization or bioremediation, could also be explored in the future. Utilizing agricultural waste containing this compound for extraction or exploring the compound's potential in controlling specific biological processes in environmental systems represent potential areas of interdisciplinary research.
Q & A
Q. What analytical methods are most effective for identifying and quantifying Solanone in plant matrices, such as tobacco leaves?
this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) due to its volatile nature. For precise quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. In tobacco studies, orthogonal partial least squares-discriminant analysis (OPLS-DA) models are employed to differentiate this compound levels across cultivars, with variable importance in projection (VIP) scores >1.0 indicating statistical significance . Sample preparation often involves solvent extraction (e.g., hexane or dichloromethane) followed by solid-phase microextraction (SPME) for concentration.
Q. How is this compound synthesized in laboratory settings, and what are the key reaction optimization challenges?
this compound can be synthesized via ketalization, hydroboration-oxidation, and esterification steps starting from its precursor compounds. A critical challenge is stabilizing this compound during synthesis; oxalate derivatives are often prepared to enhance its stability for applications like flavoring . Reaction conditions (e.g., temperature, catalyst selection) must be optimized to avoid side products, such as dihydroactinidiolide or β-cyclocitral, which are common in terpenoid synthesis.
Q. What biological roles does this compound play in tobacco plants, and how can these be experimentally validated?
this compound contributes to tobacco’s aroma and may act as a signaling molecule in stress responses. To validate its biological roles, researchers can:
- Compare this compound levels in stressed vs. non-stressed plants using GC-MS.
- Conduct gene expression profiling of terpenoid biosynthesis pathways (e.g., MEP pathway enzymes).
- Use knockout mutants or RNAi lines to assess phenotypic changes in aroma or defense mechanisms .
Advanced Research Questions
Q. How can multivariate statistical models resolve contradictions in this compound concentration data across different tobacco cultivars?
Discrepancies in this compound concentrations (e.g., 6.25–55.2 μg/g in tobacco leaves ) may arise from environmental or genetic factors. OPLS-DA models can isolate variables affecting this compound levels by correlating metabolite profiles with agronomic data (e.g., soil pH, climate). VIP scores >1.2 highlight this compound as a key discriminant, while permutation tests (p<0.05) validate model robustness . Contradictions are addressed by stratifying data by cultivar origin or growth conditions.
Q. What methodologies ensure this compound’s stability during long-term storage or experimental assays?
this compound degrades under light and oxygen exposure. Stability protocols include:
Q. What experimental designs are optimal for studying this compound’s metabolic pathways in planta?
Isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with time-course GC-MS analyses can map this compound biosynthesis. For kinetic studies, compartmentalized sampling (e.g., trichomes vs. leaf mesophyll) is critical, as terpenoid production is tissue-specific. RNA-seq of biosynthetic genes (e.g., TPS enzymes) under controlled stressors (e.g., herbivory) further elucidates regulatory mechanisms .
Q. How can researchers address conflicting data on this compound’s ecological interactions (e.g., pollinator attraction vs. herbivore deterrence)?
Contradictory ecological roles require controlled bioassays:
Q. What novel computational tools enhance this compound’s structural characterization and functional prediction?
Density functional theory (DFT) calculations predict this compound’s reactive sites (e.g., ketone groups) for derivatization. Molecular docking simulates its interaction with olfactory receptors or enzymes. Machine learning models trained on GC-MS datasets from diverse cultivars can predict this compound levels from genomic or environmental data .
Methodological Guidelines
- Experimental Reproducibility : Detailed protocols for extraction, synthesis, and analysis must be included in supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry guidelines) .
- Data Presentation : Use tables to summarize concentrations (e.g., Table 3 in ) and figures for metabolic pathways or statistical models. Avoid duplicating data in text and visuals .
- Ethical Compliance : For studies involving human sensory panels, obtain ethics clearance and document participant selection criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
